molecular formula C19H20N2O3 B2621258 (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035000-56-5

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2621258
CAS RN: 2035000-56-5
M. Wt: 324.38
InChI Key: NDEHOCDMZWGDOQ-MDZDMXLPSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth or by modulating the release of neurotransmitters in the brain.
Biochemical and physiological effects:
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In the brain, it has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide in lab experiments include its potential as a drug lead compound, its fluorescent properties for imaging neurotransmitter release, and its ability to inhibit cancer cell growth. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide. These include further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug discovery and development. Additionally, its potential as a fluorescent probe for imaging neurotransmitter release could be further explored in the field of neuroscience.

Synthesis Methods

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide involves the reaction of 2-(benzofuran-2-yl)-N,N-dimethylethanamine and 3-(furan-2-yl)acrylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide.

Scientific Research Applications

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, it has been shown to have anticancer activity by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential use as a fluorescent probe for imaging neurotransmitter release. In medicinal chemistry, it has been investigated for its potential use as a drug lead compound for the treatment of various diseases.

properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21(2)16(18-12-14-6-3-4-8-17(14)24-18)13-20-19(22)10-9-15-7-5-11-23-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEHOCDMZWGDOQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide

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